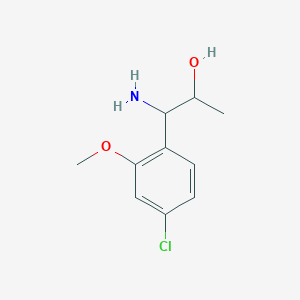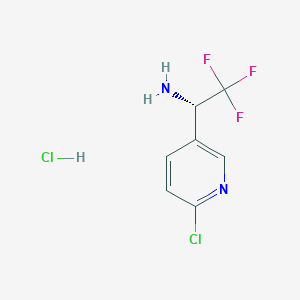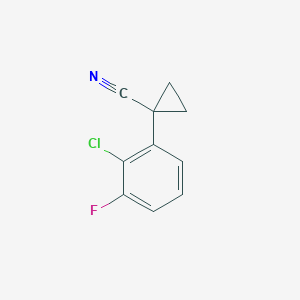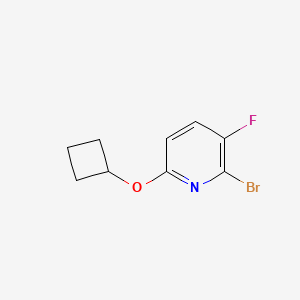![molecular formula C8H4FN3 B13049794 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. This compound is part of the pyrazolopyridine family, known for its diverse applications in medicinal chemistry and material science. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method includes the use of Selectfluor as a fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the complete consumption of the fluorinating reagent .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of N-aminopyridinium salts and direct fluorination of the pyrazole ring with N–F reagents. These methods are scalable and can be optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to selectively bind to specific targets, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 3-Fluoropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
- 3-Fluoro-2-phenylpyrazolo[1,5-A]pyridine
Comparison: Compared to similar compounds, 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile exhibits unique properties due to the presence of the cyano group (–CN) and the fluorine atom. These functional groups enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. The compound’s unique structure also allows for selective interactions with specific molecular targets, making it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C8H4FN3 |
|---|---|
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
7-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-8-3-1-2-7-6(4-10)5-11-12(7)8/h1-3,5H |
Clave InChI |
SNWGSXHLBOCZOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2C(=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)

![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)


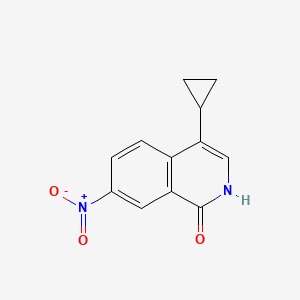
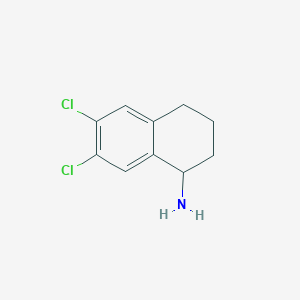
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
